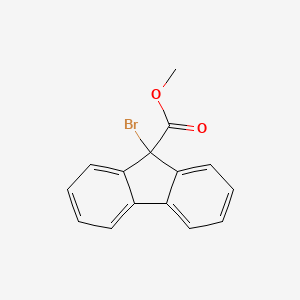

Methyl 9-bromofluorene-9-carboxylate

CAS No.: 6328-76-3

Cat. No.: VC17157841

Molecular Formula: C15H11BrO2

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6328-76-3 |

|---|---|

| Molecular Formula | C15H11BrO2 |

| Molecular Weight | 303.15 g/mol |

| IUPAC Name | methyl 9-bromofluorene-9-carboxylate |

| Standard InChI | InChI=1S/C15H11BrO2/c1-18-14(17)15(16)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |

| Standard InChI Key | LPFNZUQDSQYWTN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)Br |

Introduction

Methyl 9-bromofluorene-9-carboxylate is a chemical compound with the CAS number 6328-76-3. It is also known as methyl 9-bromo-9H-fluorene-9-carboxylate and has the molecular formula C15H11BrO2, with a molecular weight of 303.15 g/mol . This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is used in various chemical syntheses.

Synonyms and Identifiers

-

Synonyms: Methyl 9-bromofluorene-9-carboxylate, 9H-Fluorene-9-carboxylic acid, 9-bromo-, methyl ester .

-

InChI: InChI=1S/C15H11BrO2/c1-18-14(17)15(16)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 .

Chemical Reactions and Applications

Methyl 9-bromofluorene-9-carboxylate can participate in various chemical reactions, including Grignard reactions. In one notable reaction, it reacts with methyl fluorene-9-carboxylate anion to form dimethyl 9,9'-difluorenyl-1,9'-dicarboxylate . This reaction highlights the compound's ability to form complex organic structures through nucleophilic substitution reactions.

Research Findings

Research on methyl 9-bromofluorene-9-carboxylate is limited, but it is known to be involved in reactions forming complex fluorene derivatives. For example, reactions with anions can lead to the formation of difluorenyl compounds, which are of interest in organic chemistry due to their potential applications in materials science and pharmaceuticals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume